2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process would likely include steps such as nitration, reduction, and acylation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiazole: A related compound with similar biological activities but different functional groups.
6-ethoxy-1,3-benzothiazole-2-amine: Another benzothiazole derivative with distinct chemical properties.
2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: A compound with a benzotriazole ring instead of a benzothiazole ring, used in different applications.
Uniqueness
2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O2S/c1-3-27-20-7-5-4-6-18(20)22(26)24-17-11-9-16(10-12-17)23-25-19-13-8-15(2)14-21(19)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
UPRKJVAPILSHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
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